![molecular formula C21H15N3O4 B5399156 3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5399156.png)
3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone
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Overview
Description
3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of specific enzymes and signaling pathways. For example, 3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone have been extensively studied. This compound has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. In addition, 3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone has been shown to have antibacterial effects by inhibiting the growth of specific bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone in lab experiments include its high purity, stability, and well-defined chemical structure. This compound is also readily available and relatively easy to synthesize. However, one limitation of using 3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in some research areas.
Future Directions
There are several future directions for the research on 3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of new therapeutic agents. Another direction is to explore the potential use of 3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone as a fluorescent probe for detecting DNA damage. Additionally, the use of this compound as a ligand for metal ions may have potential applications in catalysis and sensing. Overall, further research on 3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone has the potential to lead to new discoveries and applications in various fields of science.
Synthesis Methods
The synthesis of 3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone involves the reaction of 4-methylbenzaldehyde and 5-nitro-2-furaldehyde with anthranilic acid in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. This synthesis method has been optimized for high yields and purity of the final product.
Scientific Research Applications
3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been investigated for its potential use as a fluorescent probe for detecting DNA damage. In addition, 3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone has been used as a ligand for metal ions, which has potential applications in catalysis and sensing.
properties
IUPAC Name |
3-(4-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-14-6-8-15(9-7-14)23-19(12-10-16-11-13-20(28-16)24(26)27)22-18-5-3-2-4-17(18)21(23)25/h2-13H,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZBETFJICIRRA-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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